molecular formula C19H18ClN3O2S B2982205 N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 946231-26-1

N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2982205
CAS RN: 946231-26-1
M. Wt: 387.88
InChI Key: OSQMBYMJABGMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Research on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share a core structural motif with the compound , has demonstrated anticonvulsant properties. Specifically, compounds with methoxyl, methyl, nitro, and chloro substituents on the N-phenyl ring have been synthesized and tested against seizures induced by maximal electroshock (MES). The study identified 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound in the series for its anticonvulsant activity (Aktürk et al., 2002).

Herbicide Metabolism and Carcinogenicity

Chloroacetamide herbicides and their metabolites have been studied for their metabolism in human and rat liver microsomes. The metabolic pathways of compounds like acetochlor and alachlor involve the production of DNA-reactive intermediates, suggesting a complex mechanism underlying their carcinogenicity. This research sheds light on the metabolic activation pathways of these herbicides, which could be relevant for assessing the safety and environmental impact of structurally related compounds (Coleman et al., 2000).

Anticancer Activity

The synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including structures similar to the compound of interest, have shown considerable anticancer activity against certain cancer cell lines. This highlights the potential of these compounds for further exploration as anticancer agents (Yurttaş et al., 2015).

Enzyme Inhibition

Compounds structurally related to N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide have been studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such studies are crucial for developing therapeutic agents for diseases characterized by enzyme dysfunction (Rehman et al., 2013).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-23-17(13-7-9-14(25-2)10-8-13)11-21-19(23)26-12-18(24)22-16-6-4-3-5-15(16)20/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQMBYMJABGMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.